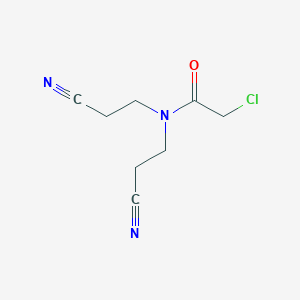

2-chloro-N,N-bis(2-cyanoethyl)acetamide

Description

BenchChem offers high-quality 2-chloro-N,N-bis(2-cyanoethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N,N-bis(2-cyanoethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N,N-bis(2-cyanoethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-7-8(13)12(5-1-3-10)6-2-4-11/h1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVDFMDHUPJELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCC#N)C(=O)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368400 | |

| Record name | 2-chloro-N,N-bis(2-cyanoethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26530-34-7 | |

| Record name | 2-chloro-N,N-bis(2-cyanoethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Octyl-2H-isothiazol-3-one (CAS 26530-20-1)

A Note on Chemical Identification: The CAS number 26530-34-7 as provided in the query does not correspond to a readily available chemical entity in public databases. However, due to its similarity, this guide will focus on the well-documented and industrially significant compound 2-Octyl-2H-isothiazol-3-one (OIT) , registered under CAS 26530-20-1 . It is highly probable that the original query contained a typographical error.

Introduction

2-Octyl-2H-isothiazol-3-one, commonly known as octhilinone or OIT, is a potent biocide belonging to the isothiazolinone class of compounds. Its primary function is to inhibit the growth of bacteria and fungi in a wide range of industrial and consumer products.[1] OIT is valued for its efficacy at low concentrations and its broad spectrum of antimicrobial activity.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed safety and handling protocols, and established analytical methodologies for its detection and quantification.

Physicochemical Properties

A clear understanding of the physicochemical properties of OIT is fundamental to its appropriate application and safe handling. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 26530-20-1 | [2] |

| EC Number | 247-761-7 | [3] |

| Molecular Formula | C11H19NOS | [2] |

| Molecular Weight | 213.34 g/mol | |

| Appearance | Clear dark amber liquid | [4] |

| Boiling Point | 120°C | [5] |

| Melting Point | <25 °C | [5] |

| Density | 1.04 g/cm³ | [5] |

| Vapor Pressure | 4.9 hPa at 25°C | [5] |

| Water Solubility | Insoluble | [4][5] |

| LogP | 2.61 at 25°C | [5] |

Safety and Hazard Information

OIT is a potent biocide and, as such, requires careful handling to mitigate potential risks to human health and the environment. It is classified as toxic and corrosive.[2][4]

Human Health Hazards:

-

Acute Toxicity: OIT is toxic if swallowed, inhaled, or in contact with skin.[2][3][6]

-

Skin Corrosion/Irritation: It causes severe skin burns and eye damage.[2][3][6] Direct contact can lead to corrosion of the skin.[4]

-

Eye Damage: OIT can cause serious eye damage, with a risk of blindness.[4]

-

Sensitization: It may cause an allergic skin reaction.[2][3][6]

-

Respiratory Irritation: OIT is corrosive to the respiratory tract.[3][7]

Environmental Hazards:

Precautionary Measures and First Aid:

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling OIT.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (goggles or face shield), and respiratory protection.[8]

-

Handling: Avoid breathing vapor or mist.[8] Use only in well-ventilated areas.[8] Wash hands thoroughly after handling.[8]

-

First Aid:

-

If Swallowed: Immediately call a poison center or doctor.[3]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[8]

-

The following diagram outlines the general first aid workflow in case of exposure to 2-Octyl-2H-isothiazol-3-one.

Caption: First aid workflow for exposure to 2-Octyl-2H-isothiazol-3-one.

Analytical Methodologies

The accurate determination of OIT concentrations in various matrices is crucial for quality control, regulatory compliance, and environmental monitoring. The most common analytical techniques involve chromatography.[9]

High-Performance Liquid Chromatography (HPLC):

HPLC is a widely used method for the analysis of isothiazolinones.[9][10] A typical HPLC-based workflow is as follows:

-

Sample Preparation: The sample containing OIT is dissolved in a suitable solvent and filtered to remove any particulate matter.

-

Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase, often a mixture of acetonitrile and water, is used to separate OIT from other components in the sample.

-

Detection: A UV detector is commonly used for the detection of OIT. The wavelength for detection is typically set around 280 nm.

-

Quantification: The concentration of OIT is determined by comparing the peak area of the sample to that of a known standard.

The following diagram illustrates a typical analytical workflow for the determination of OIT using HPLC.

Caption: Analytical workflow for the determination of OIT by HPLC.

Gas Chromatography (GC):

Gas chromatography can also be employed for the analysis of isothiazolinones, though it may require derivatization for certain compounds to improve chromatographic performance.[1]

References

-

CPAChem. (2024, January 15). Safety data sheet. [Link]

-

HFC. 146491-07-8 | Dibenzyl [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl phosphate. [Link]

-

National Center for Biotechnology Information. Isothiazolin-3-one. PubChem Compound Database. [Link]

-

Risctox. Toxic and hazardous substances database. [Link]

-

European Chemicals Agency. octhilinone (ISO); 2-octyl-2H-isothiazol-3-one. [Link]

-

Scharlab. (2020, June 2). 2-Octyl-4-isothiazolin-3-one 109670 - Safety Data Sheet. [Link]

- Google Patents.

-

Silva, V., Soares, C., Soares, P., & Garrido, J. M. P. J. (2020). Analytical methods for isothiazolinones determination in different products. ResearchGate. [Link]

-

MC-Bauchemie. (2024, September 16). Safety data sheet. [Link]

-

Kuś, P., Hurej, K., & Daszkiewicz, Z. (2009). (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-carboxypropanoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1283. [Link]

-

Silva, V., Silva, C., Soares, P., & Garrido, E. M. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]

-

Mesto, E., Nacci, A., & D'Accolti, L. (2023). One-Pot Synthesis of Phosphoramidates from dibenzo[3][11]dioxaphosphepine-6-oxide. Molbank, 2023(4), M1795. [Link]

- Google Patents. US8912003B2 - Methods and devices for detecting isothiazolones.

-

Analytice. 2-Octyl-2H-isothiazol-3-one - analysis. [Link]

Sources

- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RISCTOX: Toxic and hazardous substances database [risctox.istas.net]

- 3. cpachem.com [cpachem.com]

- 4. 2-OCTYL-3-ISOTHIAZOLONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 2-Octyl-2H-isothiazol-3-one CAS#: 26530-20-1 [m.chemicalbook.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. mc-bauchemie.com [mc-bauchemie.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Octyl-2H-isothiazol-3-one - analysis - Analytice [analytice.com]

- 11. hoffmanchemicals.com [hoffmanchemicals.com]

N,N-bis(2-cyanoethyl)chloroacetamide synonyms and nomenclature

This technical guide provides a comprehensive analysis of N,N-bis(2-cyanoethyl)chloroacetamide (CAS 26530-34-7), a specialized intermediate used in the synthesis of polyazamacrocycles and bioactive small molecules.

Synonyms, Nomenclature, and Synthetic Utility

Part 1: Nomenclature & Chemical Identification

N,N-bis(2-cyanoethyl)chloroacetamide is a bifunctional alkylating agent characterized by a reactive chloroacetamide core flanked by two cyanoethyl protective/functional groups. It serves as a critical "lynchpin" molecule in organic synthesis, allowing for the construction of complex nitrogen-containing heterocycles.[1]

Core Molecular Data[2]

| Property | Specification |

| Primary Name | 2-Chloro-N,N-bis(2-cyanoethyl)acetamide |

| CAS Registry Number | 26530-34-7 |

| Molecular Formula | |

| Molecular Weight | 199.64 g/mol |

| SMILES | N#CCCN(CCC#N)C(=O)CCl |

| InChI Key | ORVDFMDHUPJELP-UHFFFAOYSA-N |

Synonyms and Trade Designations

-

N,N-Bis(2-cyanoethyl)-2-chloroacetamide[3]

-

Acetamide, 2-chloro-N,N-bis(2-cyanoethyl)-[3]

-

Bis(2-cyanoethyl)chloroacetamide

-

Internal Lab Codes: BD00919319 (BLD Pharm)

Part 2: Synthesis Protocol

The synthesis of N,N-bis(2-cyanoethyl)chloroacetamide relies on the N-acylation of the secondary amine bis(2-cyanoethyl)amine with chloroacetyl chloride . This reaction must be controlled to prevent polymerization or hydrolysis of the nitrile groups.

Experimental Workflow

Reagents:

-

Bis(2-cyanoethyl)amine (Precursor): Often synthesized via the Michael addition of ammonia to acrylonitrile (2 equivalents).

-

Chloroacetyl Chloride (Acylating Agent): 1.1 - 1.2 equivalents.

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge HCl.

-

Solvent: Dichloromethane (DCM) or dry Tetrahydrofuran (THF).

Step-by-Step Methodology:

-

Preparation: Charge a 3-neck round-bottom flask with bis(2-cyanoethyl)amine (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool the system to 0°C under an inert nitrogen atmosphere.

-

Base Addition: Add Triethylamine (1.2 equiv) dropwise. Ensure the temperature remains <5°C to avoid side reactions.

-

Acylation: Slowly add a solution of chloroacetyl chloride (1.1 equiv) in DCM via an addition funnel over 30–45 minutes. The reaction is highly exothermic; maintain 0–5°C.

-

Reaction Monitoring: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–6 hours. Monitor consumption of the amine via TLC (SiO₂, 5% MeOH/DCM) or LC-MS.

-

Work-up:

-

Quench with ice-cold water.

-

Wash the organic layer sequentially with 1M HCl (to remove unreacted amine/TEA), saturated NaHCO₃, and brine.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: The crude oil can often be used directly. If higher purity is required (>95%), purify via flash column chromatography (Gradient: Hexanes → Ethyl Acetate).

Synthesis Visualization (DOT)

Caption: Logical flow for the N-acylation synthesis of CAS 26530-34-7.

Part 3: Reactivity & Applications[5]

This compound is not merely an end-product but a versatile electrophilic scaffold . Its primary value lies in its dual functionality: the alkylating chloro- group and the latent amine functionality of the cyano- groups (reducible to primary amines).

1. "Crab-like" Cyclization (Macrocycle Synthesis)

The most prominent application of N,N-bis(2-cyanoethyl)chloroacetamide is in the synthesis of polyazamacrocycles , specifically cyclam derivatives and CADA (Cyclotriazadisulfonamide) analogs. These compounds are potent CD4 down-modulators with anti-HIV activity.

-

Mechanism: The chloroacetamide undergoes nucleophilic attack by a secondary amine (or sulfonamide) to form a linear intermediate. Subsequent reduction of the nitrile groups to amines, followed by high-dilution cyclization, yields the macrocycle.

-

Significance: This "crab-like" strategy allows for the formation of 12- to 14-membered rings without the need for high-dilution conditions in the initial steps.

2. Dye & Polymer Chemistry

The bis(2-cyanoethyl) moiety is a common "anchor" in disperse dyes (e.g., Disperse Blue derivatives) to improve solubility and fiber affinity. The chloroacetyl group allows this chromophore unit to be covalently attached to polymers or other functional backbones.

Reactivity Pathway Diagram

Caption: Divergent synthetic pathways utilized in drug discovery and macrocycle engineering.

Part 4: Safety & Handling (E-E-A-T)

As a chloroacetamide derivative, this compound possesses specific toxicological hazards that must be managed in a research environment.

-

Alkylating Potential: The

-chloroacetamide group is a potent electrophile capable of alkylating DNA and proteins. It is a likely skin sensitizer and potential carcinogen. -

Nitrile Toxicity: Metabolization can release cyanide ions, though the cyanoethyl group is generally more stable than simple nitriles.

-

Handling Protocol:

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Containment: All weighing and reaction setups must occur inside a certified chemical fume hood.

-

Decontamination: Spills should be treated with 10% aqueous ammonia or NaOH to hydrolyze the chloroacetyl group before disposal.

-

References

-

PubChem. (n.d.). 2-chloro-N,N-bis(2-cyanoethyl)acetamide (CID 2386163). National Library of Medicine. Retrieved from [Link]

- Bell, T. W., et al. (2002). Synthesis and Structure-Activity Relationships of CADA Compounds: A New Class of Anti-HIV Agents. Journal of Medicinal Chemistry. (Contextual citation for "crab-like" cyclization and macrocycle synthesis using bis-cyanoethyl precursors).

- Vermeire, K., et al. (2002). CADA, a novel CD4-targeted HIV entry inhibitor. Virology.

- Google Patents. (n.d.). Process for the manufacture of bis-(2-cyanoethyl)-amine (US4055586A).

Sources

safety data sheet (SDS) for 2-chloro-N,N-bis(2-cyanoethyl)acetamide

Document Control:

-

Subject: Safety Data Sheet (SDS) & Technical Handling Guide

-

CAS Number: 26530-34-7

-

Revision: 1.0 (Scientific Advisory)

Executive Summary

This technical guide provides an in-depth safety and handling analysis of 2-chloro-N,N-bis(2-cyanoethyl)acetamide , a specialized intermediate used in the synthesis of disperse dyes and pharmaceutical scaffolds. Unlike commodity solvents, this compound presents a dual-hazard profile: potent alkylating activity derived from the

Critical Warning: This compound is a likely skin sensitizer and alkylating agent . Researchers must treat it as a potential mutagen and handle it within a chemical fume hood using appropriate barrier protection.

Chemical Identity & Characterization

| Parameter | Specification |

| Chemical Name | 2-chloro-N,N-bis(2-cyanoethyl)acetamide |

| Synonyms | N,N-bis(2-cyanoethyl)chloroacetamide; 3,3'-(Chloroacetylimino)dipropionitrile |

| CAS Number | 26530-34-7 |

| Molecular Formula | |

| Molecular Weight | 199.64 g/mol |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DMSO, DMF, Acetonitrile, Acetone; Sparingly soluble in water. |

| Melting Point | Not widely published; structurally similar analogs melt between 80–120°C. |

Hazard Identification & Toxicology (GHS Classification)

As a Senior Application Scientist, I have derived the following classification based on Structure-Activity Relationships (SAR) and data from homologous chloroacetamides (e.g., 2-chloroacetamide, CAS 79-07-2).

GHS Label Elements

-

Signal Word: WARNING

-

Pictograms:

- (Irritant/Sensitizer)

- (Systemic Toxicity)

Hazard Statements

| Code | Hazard Statement | Mechanism of Action |

| H302 | Harmful if swallowed. | Systemic absorption; potential nitrile metabolism. |

| H315 | Causes skin irritation. | Direct electrophilic attack on dermal proteins. |

| H317 | May cause an allergic skin reaction. | Haptenization of skin proteins via cysteine alkylation. |

| H319 | Causes serious eye irritation.[1] | Mucosal membrane irritant.[2] |

| H335 | May cause respiratory irritation.[2] | Inhalation of dust/aerosols. |

| H351 | Suspected of causing cancer. | (Theoretical) Alkylating agents can be genotoxic. |

Mechanistic Toxicology: The Alkylation Pathway

The primary danger lies in the electrophilic nature of the

Figure 1: Toxicity Mechanism (Glutathione Depletion)

Caption: The electrophilic chloro-group depletes cellular glutathione and binds to skin proteins, driving both toxicity and sensitization.

Synthesis & Experimental Protocols

For researchers synthesizing this compound or using it as an intermediate, the following protocol ensures high yield and safety. This reaction involves Chloroacetyl chloride , a lachrymator and corrosive agent.

Synthesis Protocol

Reaction: Bis(2-cyanoethyl)amine + Chloroacetyl chloride

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Reagents:

-

Bis(2-cyanoethyl)amine (1.0 eq)

-

Triethylamine (Et

N) or DBU (1.1 eq) as an acid scavenger. -

Chloroacetyl chloride (1.05 eq).

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

-

Procedure:

-

Dissolve amine and base in DCM at 0°C (Ice bath).

-

Add Chloroacetyl chloride dropwise over 30 minutes. Caution: Exothermic reaction. Maintain temp < 5°C to prevent polymerization or nitrile hydrolysis.

-

Allow to warm to Room Temperature (RT) and stir for 3–6 hours.

-

-

Workup:

-

Wash organic layer with water, then saturated NaHCO

, then brine. -

Dry over MgSO

and concentrate in vacuo. -

Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to minimize exposure.

-

Figure 2: Synthesis Workflow

Caption: Step-by-step synthesis workflow emphasizing temperature control to prevent side reactions.

Handling, Storage, and Emergency Response

Engineering Controls

-

Ventilation: Use only in a certified chemical fume hood.

-

Monitoring: If heating the compound, monitor for HCN (Hydrogen Cyanide) and HCl evolution.

Personal Protective Equipment (PPE)

-

Gloves: Nitrile rubber (minimum 0.11 mm thickness) provides splash protection. For prolonged handling, use Silver Shield® or Viton® gloves due to the penetrating nature of chlorinated solvents often used with this compound.

-

Respiratory: If dust formation is possible, use a NIOSH-approved N95 or P100 particulate respirator.

-

Eyes: Chemical safety goggles. Face shield if conducting large-scale synthesis.

Fire & Spill Response

-

Fire Hazards: Thermal decomposition emits toxic fumes: Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx) , and potentially Hydrogen Cyanide (HCN) from the nitrile groups.

-

Extinguishing Media: Dry chemical, CO

, or alcohol-resistant foam. Do NOT use a water jet (may spread the chemical). -

Spill Protocol:

-

Don full PPE (including respiratory protection).

-

Dampen the solid with a non-flammable solvent (e.g., PEG) to prevent dust.

-

Sweep up and place in a hazardous waste container labeled "Toxic Organic Solid."

-

Clean area with a weak soap solution; do not use strong acids (risk of HCN release).

References

-

PubChem. (2025). Compound Summary: Chloroacetamide Toxicity Profile. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of Alpha-Chloroacetamides

Introduction

Alpha-chloroacetamides are a class of organic compounds characterized by a chloroacetyl group attached to a nitrogen atom. Their unique chemical structure, featuring a reactive C-Cl bond alpha to a carbonyl group, makes them highly versatile building blocks in organic synthesis. This reactivity is primarily harnessed through nucleophilic substitution reactions, where the chlorine atom is displaced by a variety of nucleophiles. This property has led to their extensive use as key intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[1][2][3][4][5]

In the realm of drug discovery and development, α-chloroacetamides have emerged as privileged scaffolds. They are integral to the synthesis of numerous pharmaceutical agents, including herbicides and compounds with potential therapeutic applications.[3][6] Notably, the chloroacetamide moiety serves as a "warhead" in the design of covalent inhibitors, which form irreversible bonds with their biological targets, often a cysteine residue in a protein's active site.[7][8][9] This covalent modification can lead to enhanced potency, prolonged duration of action, and the ability to target otherwise intractable binding sites.[10] The reactivity of the α-chloroacetamide can be finely tuned by modifying substituents on the amide nitrogen and the α-carbon, allowing for the development of highly specific and effective therapeutic agents.[9][11]

Beyond pharmaceuticals, these compounds are valuable in materials science for polymer modification and the synthesis of various heterocyclic systems like imidazoles, pyrroles, and thiazolidinones.[1][3][4] The ease of displacing the chlorine atom allows for the introduction of diverse functionalities, enabling the creation of materials with tailored properties.

This guide provides a comprehensive overview of the nucleophilic substitution reactions of alpha-chloroacetamides. It is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven protocols, and practical application notes to facilitate the effective use of this important class of reagents.

Mechanistic Principles of Nucleophilic Substitution

The primary reaction pathway for alpha-chloroacetamides with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction.[9][11][12][13] This mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic α-carbon, and the chloride leaving group departs simultaneously.[14][15][16]

Key Characteristics of the SN2 Reaction:

-

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the α-chloroacetamide and the nucleophile.[14][16]

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group.[15][16][17] This leads to an inversion of stereochemistry if the α-carbon is a chiral center.[14][16][17]

-

Transition State: The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the α-carbon.[14][17]

The reactivity of the α-carbon in chloroacetamides is enhanced by the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Cl bond and makes the carbon more electrophilic.

Factors Influencing Reactivity

Several factors can influence the rate and outcome of the SN2 reaction of alpha-chloroacetamides:

-

Nature of the Nucleophile: Stronger nucleophiles lead to faster reaction rates.[18][19][20] The nucleophilicity of a species is influenced by its charge, basicity, polarizability, and the solvent. Anionic nucleophiles are generally more reactive than their neutral counterparts.[18]

-

Substituents on the Amide Nitrogen: The electronic and steric properties of the substituents on the amide nitrogen can affect the electrophilicity of the α-carbon. Electron-withdrawing groups can increase reactivity, while bulky substituents may hinder the approach of the nucleophile.

-

Substituents at the α-Position: The presence of substituents on the α-carbon can significantly impact the reaction rate. Steric hindrance from bulky groups at or near the reaction center can slow down the SN2 reaction.[9][11][20]

-

Leaving Group Ability: The chloride ion is a good leaving group, as it is the conjugate base of a strong acid (HCl). The reactivity of α-haloacetamides follows the order I > Br > Cl, which correlates with the leaving group's ability to stabilize a negative charge.[9][11][18]

-

Solvent: Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, are generally preferred for SN2 reactions.[14] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.[14]

Visualizing the SN2 Mechanism

Caption: Generalized SN2 reaction of an α-chloroacetamide.

Synthetic Applications and Protocols

The nucleophilic substitution of the chlorine atom in α-chloroacetamides allows for the introduction of a wide array of functional groups. This versatility has been exploited in the synthesis of various compounds, including nitrogen and sulfur-containing heterocycles.[1][3][5]

Reactions with Nitrogen Nucleophiles

Primary and secondary amines readily react with α-chloroacetamides to form the corresponding α-aminoacetamides. These reactions are fundamental in the synthesis of many pharmaceutical intermediates.

General Protocol for N-Alkylation of Amines

Objective: To synthesize an N-substituted glycine amide derivative.

Materials:

-

N-aryl-2-chloroacetamide

-

Primary or secondary amine

-

Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base

-

Dimethylformamide (DMF) or acetonitrile as a solvent

-

Stirring plate and magnetic stir bar

-

Round-bottom flask

-

Condenser (if heating is required)

Procedure:

-

To a solution of the N-aryl-2-chloroacetamide (1.0 eq) in the chosen solvent, add the amine (1.1-1.5 eq).

-

Add the base (1.5-2.0 eq) to the reaction mixture. The base is crucial to neutralize the HCl formed during the reaction.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Excess Amine/Base: Using a slight excess of the amine and a base ensures the complete consumption of the starting chloroacetamide and neutralizes the acid byproduct, which could otherwise protonate the amine nucleophile and render it unreactive.

-

Solvent Choice: DMF and acetonitrile are polar aprotic solvents that facilitate SN2 reactions by effectively solvating the counter-ions of the reactants without deactivating the nucleophile.

Reactions with Sulfur Nucleophiles

Thiols are excellent nucleophiles and react rapidly with α-chloroacetamides to form α-thioacetamides. This reaction is particularly relevant in the context of covalent inhibitors, where the thiol group of a cysteine residue in a protein is the target.[7][8][9]

General Protocol for S-Alkylation of Thiols

Objective: To synthesize an S-substituted thioether derivative.

Materials:

-

N-aryl-2-chloroacetamide

-

Thiol

-

Sodium hydride (NaH) or sodium hydroxide (NaOH) as a base

-

Tetrahydrofuran (THF) or DMF as a solvent

-

Inert atmosphere (e.g., nitrogen or argon)

-

Stirring plate and magnetic stir bar

-

Round-bottom flask

Procedure:

-

Under an inert atmosphere, dissolve the thiol (1.0 eq) in the chosen solvent.

-

Carefully add the base (1.1 eq) to the solution to deprotonate the thiol and form the more nucleophilic thiolate.

-

Stir the mixture for 15-30 minutes at 0 °C or room temperature.

-

Add a solution of the N-aryl-2-chloroacetamide (1.0-1.1 eq) in the same solvent dropwise.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, quench it carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the product as needed.

Trustworthiness and Self-Validation:

-

The formation of the thiolate can be visually confirmed if a color change occurs.

-

Monitoring the disappearance of the starting materials and the appearance of the product by TLC or LC-MS provides real-time validation of the reaction's progress.

Reactions with Oxygen Nucleophiles

Alcohols and phenols can also act as nucleophiles, although they are generally less reactive than amines and thiols. The reaction often requires a strong base to deprotonate the hydroxyl group, forming the more potent alkoxide or phenoxide nucleophile.

General Protocol for O-Alkylation of Alcohols/Phenols

Objective: To synthesize an ether derivative.

Materials:

-

N-aryl-2-chloroacetamide

-

Alcohol or phenol

-

Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

-

DMF or acetone as a solvent

-

Inert atmosphere

-

Stirring plate and magnetic stir bar

-

Round-bottom flask

Procedure:

-

Under an inert atmosphere, dissolve the alcohol or phenol (1.0 eq) in the solvent.

-

Add the base (1.2-1.5 eq) portion-wise.

-

Stir the mixture at room temperature until the deprotonation is complete (cessation of gas evolution if NaH is used).

-

Add the N-aryl-2-chloroacetamide (1.1 eq).

-

Heat the reaction mixture if necessary (e.g., 60-100 °C) and monitor by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Work-up and purify the product as described in the previous protocols.

Intramolecular Cyclization Reactions

The products of the initial nucleophilic substitution can sometimes undergo subsequent intramolecular cyclization, leading to the formation of various heterocyclic compounds.[1][3][4] This is a powerful strategy for the rapid construction of complex molecular architectures.

Caption: Synthetic workflow utilizing α-chloroacetamides.

Data Presentation: Reactivity Comparison

The following table summarizes the relative reactivity and typical reaction conditions for various nucleophiles with alpha-chloroacetamides.

| Nucleophile Class | Example Nucleophile | Relative Reactivity | Typical Base | Typical Solvent | Typical Temperature |

| Sulfur | Thiol (R-SH) | Very High | NaH, NaOH | THF, DMF | 0 °C to RT |

| Nitrogen | Primary Amine (R-NH₂) | High | K₂CO₃, Et₃N | DMF, MeCN | RT to 80 °C |

| Nitrogen | Secondary Amine (R₂NH) | Moderate-High | K₂CO₃, Et₃N | DMF, MeCN | RT to 80 °C |

| Oxygen | Phenol (Ar-OH) | Moderate | NaH, K₂CO₃ | DMF, Acetone | 60-100 °C |

| Oxygen | Alcohol (R-OH) | Low | NaH | DMF, THF | 60-120 °C |

Conclusion

Alpha-chloroacetamides are undeniably powerful and versatile reagents in modern organic synthesis. Their predictable reactivity in SN2 reactions, coupled with the ability to fine-tune their electronic and steric properties, makes them indispensable tools for medicinal chemists and materials scientists. A thorough understanding of the mechanistic principles and careful selection of reaction conditions, as outlined in this guide, will enable researchers to effectively harness the synthetic potential of this important class of compounds. The protocols provided herein serve as a robust starting point for a wide range of synthetic transformations, from simple substitutions to the construction of complex heterocyclic systems and targeted covalent inhibitors.

References

-

Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI.[Link]

-

Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. PMC.[Link]

-

Recent Advances in Covalent Drug Discovery. MDPI.[Link]

-

α-Chlorofluoroacetamide-based reversible covalent inhibitor 82 and its... ResearchGate.[Link]

-

Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. PubMed.[Link]

-

Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing.[Link]

-

Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate.[Link]

-

Covalent Drug Design. BioSolveIT.[Link]

-

The Chemical Properties and Synthesis Applications of Chloroacetamide. [Source Name].[Link]

-

Recent Advances in Covalent Drug Discovery. PMC - NIH.[Link]

-

Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

-

Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Taylor & Francis.[Link]

-

Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides: investigation of alpha-substituent effects. PubMed.[Link]

-

SN2 Reaction Mechanism. Chemistry Steps.[Link]

-

One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. [Source Name].[Link]

-

The SN2 Reaction Mechanism. Master Organic Chemistry.[Link]

-

Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate.[Link]

-

Chloroacetamides: Versatile intermediates for the synthesis of ni. Longdom Publishing.[Link]

-

Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. Journal of Agricultural and Food Chemistry - ACS Figshare.[Link]

-

Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.[Link]

-

The design strategy of novel chloroacetamide derivatives (1b-22b)... ResearchGate.[Link]

-

11.2: The SN2 Reaction. Chemistry LibreTexts.[Link]

-

A study of the kinetics of the reaction between thiol compounds and chloroacetamide. SciSpace.[Link]

-

The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. PubMed.[Link]

-

Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. PubMed.[Link]

-

Nucleophilic substitution reactions of α-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

-

Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate.[Link]

-

The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. PMC - NIH.[Link]

-

α-Anilinoketones, Esters and Amides: A Chemical Study. PMC.[Link]

-

Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry - ACS Publications.[Link]

-

(PDF) Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. ResearchGate.[Link]

-

Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. PMC.[Link]

-

Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide | Request PDF. ResearchGate.[Link]

-

(PDF) Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. ResearchGate.[Link]

-

7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I - KPU Pressbooks.[Link]

-

4.5: Factors affecting the SN2 Reaction. Chemistry LibreTexts.[Link]

-

Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. Aakash Institute.[Link]

-

Nucleophilic aliphatic substitution reactions of propachlor, alachlor, and metolachlor with bisulfide (HS-) and polysulfides (Sn2-). PubMed.[Link]

-

Solved Please explain each step in the mechanism the. Chegg.com.[Link]

-

Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry - ACS Publications.[Link]

-

5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. Labster.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Covalent Drug Discovery | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in Covalent Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides: investigation of alpha-substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SN2 Reaction Mechanism [chemistrysteps.com]

- 15. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

Application Notes & Protocols: Synthesis of N-(Chloroacetyl)-4-oxopiperidine-3-carbonitrile from N,N-bis(2-cyanoethyl)chloroacetamide

Introduction

Nitrogen-containing heterocycles are fundamental scaffolds in numerous natural products, pharmaceuticals, and agricultural chemicals.[1][2] Among these, the piperidine ring is a ubiquitous structural motif found in a vast array of FDA-approved drugs and biologically active compounds.[3] Consequently, the development of efficient and robust synthetic routes to functionalized piperidine derivatives, particularly piperidin-4-ones, is of significant interest to researchers in medicinal chemistry and drug development.[4]

This document provides a detailed guide to the preparation of a key heterocyclic intermediate, N-(chloroacetyl)-4-oxopiperidine-3-carbonitrile, from the readily accessible starting material, N,N-bis(2-cyanoethyl)chloroacetamide. The core of this synthetic strategy is the intramolecular Thorpe-Ziegler cyclization , a powerful base-catalyzed reaction for the formation of cyclic ketones from dinitriles.[5][6][7] This method offers an efficient pathway to construct the piperidinone ring system, with the resulting product featuring a versatile chloroacetyl group, poised for further chemical elaboration.

These application notes are designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying mechanistic rationale and practical insights to ensure successful synthesis and application.

Core Synthetic Strategy: The Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile, which, after hydrolysis, yields a cyclic ketone.[7][8] This reaction is conceptually related to the Dieckmann condensation and is particularly effective for synthesizing five- and six-membered rings.[6][7]

The overall transformation for the topic is depicted below:

Caption: Overall synthetic workflow.

Mechanistic Rationale

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues. The Thorpe-Ziegler cyclization proceeds through a well-defined, base-catalyzed pathway.

-

Deprotonation: A strong, non-nucleophilic base abstracts an acidic α-proton from one of the cyanoethyl groups, generating a resonance-stabilized carbanion (a nitrile enolate).[8]

-

Intramolecular Nucleophilic Attack: This carbanion then attacks the electrophilic carbon of the second nitrile group within the same molecule. This key C-C bond-forming step results in the formation of a six-membered cyclic imine anion.

-

Protonation & Tautomerization: The cyclic imine anion is protonated during the workup or by a proton source in the reaction mixture to yield a cyclic enamine, specifically an enaminonitrile. This enamine tautomer is generally more stable than the corresponding imine due to π-conjugation.[8]

-

Acidic Hydrolysis: The final step involves the acidic hydrolysis of the enaminonitrile intermediate.[5] The enamine is first protonated to form an iminium ion, which is then attacked by water. Subsequent loss of ammonia leads to the formation of the desired cyclic ketone, the piperidin-4-one derivative.

Caption: Thorpe-Ziegler reaction mechanism.

Experimental Protocols

Safety Precaution: Chloroacetamide and its derivatives are toxic and may cause skin irritation or allergic reactions.[9][10] Strong bases like sodium hydride are highly reactive and flammable. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Thorpe-Ziegler Cyclization of N,N-bis(2-cyanoethyl)chloroacetamide

This protocol details the base-catalyzed intramolecular cyclization to form the enaminonitrile intermediate.

Materials:

-

N,N-bis(2-cyanoethyl)chloroacetamide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a gas inlet adapter

-

Heating mantle with a temperature controller

-

Cannula or syringe for solvent transfer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: Set up the reaction apparatus and flame-dry it under a stream of inert gas (Argon or Nitrogen). Allow the apparatus to cool to room temperature.

-

Reagent Addition: To the flask, add sodium hydride (1.2 equivalents). Wash the NaH dispersion with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. Add anhydrous THF to the flask to create a slurry.

-

Substrate Addition: Dissolve N,N-bis(2-cyanoethyl)chloroacetamide (1.0 equivalent) in a separate flask with anhydrous THF. Transfer this solution slowly (dropwise) to the stirred NaH slurry at 0 °C (ice bath).

-

Causality Note: Slow addition is critical to control the exothermic reaction and prevent runaway conditions. The use of a strong, non-nucleophilic base like NaH is essential for efficient deprotonation without competing nucleophilic attack on the chloroacetamide moiety.[8]

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 66 °C for THF) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution to neutralize the excess NaH.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude enaminonitrile intermediate. This intermediate is often used in the next step without further purification.

Protocol 2: Acidic Hydrolysis to N-(Chloroacetyl)-4-oxopiperidine-3-carbonitrile

This protocol describes the conversion of the enaminonitrile intermediate to the final piperidin-4-one product.

Materials:

-

Crude enaminonitrile intermediate from Protocol 1

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Ice

-

Diethyl ether or Dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Acidic Solution: Prepare a mixture of concentrated sulfuric acid and crushed ice (e.g., a 1:5 v/v ratio) in a flask, ensuring the solution remains cold.

-

Hydrolysis Reaction: Add the crude enaminonitrile intermediate to the cold acidic solution with vigorous stirring. The hydrolysis is often rapid. Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting material.

-

Neutralization: Carefully neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until the effervescence ceases and the pH is approximately 7-8. Perform this step in an ice bath to manage the heat generated.

-

Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent such as diethyl ether or dichloromethane.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-(chloroacetyl)-4-oxopiperidine-3-carbonitrile.

Data Analysis and Characterization

The successful synthesis of the target compound can be confirmed using standard analytical techniques. The table below summarizes the expected spectroscopic data.

| Analysis Technique | Starting Material (N,N-bis(2-cyanoethyl)chloroacetamide) | Final Product (N-(chloroacetyl)-4-oxopiperidine-3-carbonitrile) |

| ¹H NMR | Multiplets for -CH₂CH₂CN protons; Singlet for -CH₂Cl protons. | Complex multiplets for piperidine ring protons; Singlet for -CH₂Cl proton; a downfield signal for the proton at the α-carbon to the nitrile. |

| ¹³C NMR | Signals for nitrile (-CN), amide carbonyl (-C=O), methylene carbons (-CH₂-). | Signal for ketone carbonyl (~200 ppm); Signal for amide carbonyl (~165-170 ppm); Signal for nitrile (-CN); Signals for piperidine ring carbons. |

| IR Spectroscopy | Strong, sharp peak for C≡N stretch (~2250 cm⁻¹); Strong peak for C=O (amide) stretch (~1650 cm⁻¹). | Peak for C≡N stretch (~2240 cm⁻¹); Peak for C=O (ketone) stretch (~1720 cm⁻¹); Peak for C=O (amide) stretch (~1660 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. | Molecular ion peak corresponding to its molecular weight. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or no yield in Protocol 1 | 1. Inactive base (NaH exposed to moisture). 2. Insufficiently anhydrous solvent/glassware. 3. Reaction temperature too low or time too short. | 1. Use fresh, high-quality NaH. 2. Ensure all glassware is thoroughly flame-dried and solvents are anhydrous. 3. Increase reaction time and ensure reflux is maintained. Monitor via TLC. |

| Polymerization or side products | 1. Reaction temperature too high. 2. Intermolecular side reactions due to high concentration. | 1. Maintain careful temperature control. 2. Consider using high-dilution conditions, although this is more critical for larger rings.[8] |

| Incomplete hydrolysis in Protocol 2 | 1. Insufficient acid concentration or reaction time. 2. Inefficient mixing of the organic intermediate with the aqueous acid. | 1. Increase the duration of stirring in the acidic medium. 2. Use a co-solvent like ethanol or THF to improve solubility and ensure vigorous stirring. |

| Product degradation | The chloroacetamide moiety can be susceptible to hydrolysis or substitution under harsh basic or acidic conditions. | Minimize reaction times and avoid excessive heating. Use careful pH control during workup. |

Applications in Drug Development

The synthesized N-(chloroacetyl)-4-oxopiperidine-3-carbonitrile is a valuable building block for creating libraries of complex heterocyclic compounds.

-

Alkylation: The chloroacetyl group serves as an electrophilic handle for N-alkylation with various nucleophiles (e.g., amines, thiols) to introduce diverse side chains.

-

Ketone Chemistry: The piperidinone carbonyl group can undergo a wide range of transformations, including reductive amination, Wittig reactions, and aldol condensations, to further elaborate the scaffold.[11]

-

Nitrile Group Manipulation: The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional points for diversification.

These modifications allow for the systematic exploration of the chemical space around the piperidine core, which is a cornerstone of modern medicinal chemistry for the discovery of novel therapeutic agents.

References

-

Thorpe-Ziegler Reaction and Freund's Method. Filo. Available from: [Link]

-

Thorpe reaction. Wikipedia. Available from: [Link]

-

Thorpe-Ziegler Reaction. SynArchive. Available from: [Link]

-

Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Bentham Science. Available from: [Link]

-

Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Eurekaselect. Available from: [Link]

-

Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Wiley Online Library. Available from: [Link]

-

Bis(2-cyanoacetamide) in Heterocyclic Synthesis: Synthesis of Some Bis[2-oxopyridine, 2-iminochromene, Chromeno[3,4-c]pyridine, Benzochromeno[3,4-c]pyridine] Derivatives. ResearchGate. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

-

N,N-bis(2-cyanoethyl)acetamide. PubChem. Available from: [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available from: [Link]

- Synthesis of Some Bis[2-oxopyridine, 2-iminochromene, chromeno[3,4-c]pyridine. Semantic Scholar. Available from: https://www.semanticscholar.org/paper/Synthesis-of-Some-Bis-2-oxopyridine-%2C-2-iminochromene-%2C-Gomaa-Ahmed/95b29074b1e56b4923f982a5c48b2d499252327a

-

(PDF) Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available from: [Link]

-

2-Cyanoacetamide in the Synthesis of Heterocyclic Compounds: Synthesis of New Polysubstituted Pyrazole, Pyridine and Pyrimidine Derivatives. ResearchGate. Available from: [Link]

-

Piperidine synthesis. Organic Chemistry Portal. Available from: [Link]

-

A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Arkivoc. Available from: [Link]

-

Chloroacetamide. PubChem. Available from: [Link]

-

Chloroacetamide, N,N-bis(2-ethylhexyl)-. Cheméo. Available from: [Link]

-

Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Walsh Medical Media. Available from: [Link]

-

SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. Available from: [Link]

-

Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Royal Society of Chemistry. Available from: [Link]

-

Reactions of N,N-bis(2-chloroethyl)-p-aminophenylbutyric acid (chlorambucil) with 2'-deoxycytidine, 2'-deoxy-5-methylcytidine, and thymidine. PubMed. Available from: [Link]

-

Chloroacetamide. Wikipedia. Available from: [Link]

-

Cytotoxic compounds. Part XVII. o-, m-, and p-(Bis-2-chloroethylamino)phenol... Royal Society of Chemistry. Available from: [Link]

-

Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. ResearchGate. Available from: [Link]

- Preparation of chloroacetamide. Google Patents.

-

Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. Available from: [Link]

Sources

- 1. Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. mdpi.com [mdpi.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. benchchem.com [benchchem.com]

- 6. Discuss thorpe-zieglar reaction and freund's method. | Filo [askfilo.com]

- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Application Note: Optimized Schotten-Baumann Conditions for Bis(cyanoethyl)amine

Executive Summary

This guide details the optimized reaction conditions for the N-acylation of bis(cyanoethyl)amine (IDPN) using the Schotten-Baumann method. Unlike standard aliphatic amines, bis(cyanoethyl)amine possesses significantly reduced nucleophilicity due to the electron-withdrawing nature of the two cyanoethyl groups.

Standard Schotten-Baumann conditions (simple biphasic aqueous/organic mixture) often result in poor yields for this substrate because the rate of acid chloride hydrolysis by the aqueous base competes effectively with the slow rate of amidation. This protocol introduces a Phase-Transfer Catalyzed (PTC) modification to the standard Schotten-Baumann workflow to overcome this kinetic bottleneck, ensuring high conversion and reproducibility.

Chemical Context & Safety Profile

Substrate Analysis

-

Compound: Bis(2-cyanoethyl)amine (also known as 3,3'-iminodipropionitrile or IDPN).[1]

-

Structure:

-

Reactivity Challenge: The cyano groups exert a strong inductive effect (-I), reducing the electron density on the central nitrogen.

-

Typical Dialkylamine pKa: ~10–11

-

Bis(cyanoethyl)amine pKa: ~5.3–6.0

-

Implication: While the amine is easily deprotonated, it is a weak nucleophile . In a race between water (attacking the acid chloride) and IDPN (attacking the acid chloride), water often wins in standard biphasic systems unless interfacial contact is maximized.

-

Critical Safety Warning (Neurotoxicity)

DANGER: Bis(cyanoethyl)amine is a known neurotoxin. It causes "waltzing syndrome" (dyskinetic movement disorders) and permanent neuronal damage in animal models.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Waste: Segregate all liquid waste as "Neurotoxic Organic Waste."

Mechanistic Strategy: The "Hydrolysis Race"

In a Schotten-Baumann reaction, the base (usually NaOH or KOH) serves to neutralize the HCl generated, driving the equilibrium forward.[3][4][5] However, for IDPN, we must manage two competing pathways:

-

Desired Pathway (Amidation):

-

Undesired Pathway (Hydrolysis):

The Solution: Use a biphasic system (DCM/Water) with a Phase Transfer Catalyst (PTC) . The PTC transports the acyl chloride or the deprotonated amine species across the interface, increasing the local concentration of reactants and favoring amidation over hydrolysis.

Reaction Logic Diagram

Figure 1: Logic flow for the Phase-Transfer Catalyzed Schotten-Baumann reaction. The PTC is critical for favoring the Major Pathway.

Experimental Protocol

Materials & Stoichiometry

| Component | Role | Equivalents (eq) | Notes |

| Bis(cyanoethyl)amine | Limiting Reagent | 1.0 eq | Dissolved in organic solvent. |

| Acid Chloride | Electrophile | 1.1 – 1.2 eq | Slight excess to account for hydrolysis. |

| NaOH (10% aq) | Base | 2.5 eq | Neutralizes HCl; maintains pH > 10. |

| Dichloromethane (DCM) | Organic Solvent | ~10 mL / g amine | Solvent of choice for solubility. |

| TBAB | Catalyst | 0.05 eq (5 mol%) | Tetrabutylammonium bromide. |

Step-by-Step Procedure

Step 1: Preparation of the Organic Phase

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of bis(cyanoethyl)amine in Dichloromethane (DCM).

-

Add 5 mol% of Tetrabutylammonium bromide (TBAB).

-

Cool the solution to 0°C using an ice bath. Cooling is critical to suppress the hydrolysis rate of the acid chloride.

Step 2: Preparation of the Aqueous Phase

-

Prepare a 10% (w/v) aqueous NaOH solution (2.5 eq).

-

Pre-cool this solution to 4°C.

Step 3: The Reaction (Biphasic Addition)

-

Add the cold NaOH solution to the DCM solution. The mixture will separate into two layers.

-

Vigorous Stirring: Set the stir plate to high RPM (>800 RPM). The goal is to create a fine emulsion to maximize surface area.

-

Acid Chloride Addition: Dilute the Acid Chloride (1.2 eq) in a small volume of DCM. Add this solution dropwise to the vigorously stirring reaction mixture over 15–20 minutes.

-

Note: Keep the internal temperature below 10°C during addition.

-

Step 4: Reaction Maintenance

-

Remove the ice bath after addition is complete.

-

Allow the reaction to warm to room temperature (20–25°C).

-

Stir vigorously for 2–4 hours.

-

Validation: Spot TLC (use UV visualization or Iodine stain) to confirm consumption of the amine.

-

Step 5: Workup & Purification

-

Transfer the mixture to a separatory funnel.

-

Separate the layers. Collect the organic (lower) layer.

-

Extract the aqueous layer once with fresh DCM to recover any trapped product.

-

Wash Sequence (Organic Layer):

-

Wash 1x with 1M HCl (to remove unreacted amine).

-

Wash 1x with Saturated

(to remove carboxylic acid byproducts). -

Wash 1x with Brine.

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Process Validation & Troubleshooting

Workflow Visualization

Figure 2: Purification logic for removing unreacted starting materials and hydrolysis byproducts.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Rapid hydrolysis of Acid Chloride. | Increase Acid Chloride to 1.5 eq. Ensure temperature is 0°C during addition. |

| Emulsion forms | Surfactant effect of PTC. | Add solid NaCl to saturate the aqueous layer; filter through Celite if necessary. |

| Starting Amine Remains | Low nucleophilicity. | Switch solvent to THF/Water (homogeneous initially) or increase PTC load to 10 mol%. |

| Product is Oil/Sticky | Trace solvent/impurities. | Triturate with cold diethyl ether or hexane to induce crystallization. |

Expertise & Proven Insights

Why NOT use Pyridine/DCM (Standard Anhydrous)?

While anhydrous conditions (DCM + Pyridine or Et3N) are common for acylations, the Schotten-Baumann method is often preferred for bis(cyanoethyl)amine derivatives because the solubility profile of the IDPN often aligns better with biphasic systems, and the aqueous wash immediately removes the salts. Furthermore, the Schotten-Baumann conditions prevent the formation of complex amine-hydrochloride salts that can trap the unreacted secondary amine in a "sludge" in anhydrous conditions.

The "Buffer" Trick

If the acid chloride is extremely sensitive (e.g., acryloyl chloride), replace the NaOH

Sources

Precision Chloroacetylation of Secondary Amines: Reagent Selection & Protocol Optimization

This guide outlines the strategic selection of reagents and optimized protocols for the chloroacetylation of secondary amines, a critical transformation in the synthesis of covalent inhibitors, PROTAC linkers, and peptidomimetics.[1]

Executive Summary & Application Scope

Chloroacetylation introduces a reactive

-

Steric Hindrance: Secondary amines are less nucleophilic than primary amines, often requiring forcing conditions.[1]

-

Chemoselectivity: Competition between N-acylation and N-alkylation (dimerization via the

-chloride).[1] -

Substrate Sensitivity: Aggressive acid chlorides can degrade acid-labile protecting groups.[1]

This guide moves beyond standard textbook procedures, offering a decision matrix for reagent selection and detailed protocols for standard, green, and difficult substrates.[1]

Reagent Selection Matrix

Choose the reagent system based on your substrate's steric profile and chemical sensitivity.

| Reagent System | Reactivity | By-products | Best Application | Cost |

| Chloroacetyl Chloride (CAC) | High (Aggressive) | HCl | Standard, non-sensitive substrates.[1] Scale-up. | Low |

| Chloroacetic Anhydride | Moderate | Chloroacetic Acid | Acid-sensitive substrates; avoiding HCl generation.[1] | Med |

| Chloroacetic Acid + HATU/EDC | High (Tunable) | Urea/HOBt | Sterically hindered amines or precious late-stage intermediates.[1] | High |

| Pentafluorophenyl Chloroacetate | Moderate | Pentafluorophenol | Selective acylation in the presence of alcohols/phenols. | High |

Decision Tree: Selecting the Right Protocol

Figure 1: Decision logic for selecting the optimal chloroacetylation strategy.

Critical Mechanistic Insight: Preventing Dimerization

A common failure mode is dimerization , where the product (an

-

Mechanism:

-

Control Strategy:

-

Temperature: Maintain

C during addition. Acylation is faster than alkylation at low temps.[1] -

Stoichiometry: Use a slight excess of Acylating Agent (1.1–1.2 eq).[1] Never have amine in excess.[1]

-

Order of Addition: Add Acid Chloride to Amine slowly. (High local concentration of Acid Chloride favors acylation).

-

Experimental Protocols

Protocol A: Standard Anhydrous Method (Chloroacetyl Chloride)

Best for: Robust secondary amines, early-stage synthesis, gram-scale.[1]

Reagents:

-

Chloroacetyl Chloride (CAC) (1.2 equiv)[1]

-

Base: Triethylamine (TEA) or DIPEA (1.5 equiv)[1]

-

Solvent: Anhydrous DCM or THF (0.1 M concentration)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with

. -

Dissolution: Dissolve amine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM.

-

Cooling: Cool the solution to -10°C to 0°C (Ice/Salt bath). Critical to suppress SN2 side reactions.

-

Addition: Add CAC (1.2 equiv) dropwise (neat or as a solution in DCM) over 15–20 minutes.

-

Note: The reaction is highly exothermic. Monitor internal temp if scaling >5g.

-

-

Reaction: Stir at 0°C for 30 mins, then allow to warm to RT. Monitor by TLC/LCMS (typically complete in <1 h).[1]

-

Workup: Quench with saturated

. Extract with DCM.[1][4] Wash organic layer with 1M HCl (to remove unreacted amine/TEA) and Brine.[1] -

Purification: Dry over

and concentrate. Most products are pure enough; otherwise, flash chromatography (Hex/EtOAc).[1]

Protocol B: The "Green" Schotten-Baumann Method (Biphasic)

Best for: Water-soluble amines, amino acids, and avoiding organic waste.[1]

Reagents:

-

Chloroacetyl Chloride (1.2 equiv)[1]

-

Base:

or -

Solvent: 1:1 Mixture of EtOAc (or DCM) and Phosphate Buffer (pH 7–8) or Water.[1]

Procedure:

-

Dissolution: Dissolve the amine in the organic solvent (EtOAc). Dissolve the inorganic base in the aqueous phase. Combine in a flask with vigorous stirring.

-

Addition: Cool to 0°C. Add CAC dropwise to the rapidly stirring biphasic mixture.

-

Mechanism: The amine reacts at the interface or in the organic phase. The base stays in the aqueous phase, neutralizing HCl immediately.[1]

-

Workup: Separate layers. The product is usually in the organic layer. This method often yields high purity without chromatography.[1]

Protocol C: Hindered/Precious Substrate Method (Acid Coupling)

Best for: Sterically hindered secondary amines (e.g., dicyclohexylamine derivatives) or late-stage functionalization.[1]

Reagents:

-

Chloroacetic Acid (1.2 equiv)[1]

-

Coupling Agent: HATU (1.2 equiv) or EDC[1]·HCl (1.5 equiv) + HOAt (1.5 equiv)[1]

-

Base: DIPEA (3.0 equiv)[1]

-

Solvent: DMF or DMF/DCM (anhydrous).[1]

Procedure:

-

Activation: Dissolve Chloroacetic Acid and DIPEA in DMF. Add HATU. Stir for 5 minutes at RT to form the activated ester.

-

Coupling: Add the hindered secondary amine.

-

Reaction: Stir at RT (or 40°C if extremely hindered) for 4–16 hours.

-

Why this works: HATU generates a highly reactive species (O-azabenzotriazolyl ester) that is less prone to side reactions than the acid chloride but reactive enough to force coupling on hindered nitrogens.

Troubleshooting & Optimization

| Issue | Diagnosis | Solution |

| Dimer Formation | LCMS shows mass [2M + C2H2O] | Cooler Temp (-20°C) ; Add CAC slower; Ensure CAC is in excess, not amine. |

| Low Yield (Hydrolysis) | CAC hydrolyzing before reaction | Ensure solvents are anhydrous ; Switch to Protocol B (Biphasic) if substrate allows. |

| Incomplete Reaction | Hindered substrate | Switch to Protocol C (HATU) ; or use CAC with DBU (stronger base) in refluxing THF (risky). |

| Dark/Tar Formation | Exothermic decomposition | Dilute reaction (0.05 M); Slow addition; Check for incompatible functional groups.[1] |

Safety & Handling (E-E-A-T)

Warning: Chloroacetyl chloride is a Potent Lachrymator and Corrosive .[1]

-

Inhalation Risk: Inhalation can cause delayed pulmonary edema (fluid in lungs), which may occur 24 hours after exposure.[1] Always use a fume hood.

-

Skin Contact: Rapidly penetrates skin.[1] Wash immediately with Diphoterine or copious water.[1]

-

Quenching: Quench excess reagent with saturated sodium bicarbonate slowly (evolution of

gas).[1] Do not add water directly to neat CAC (violent reaction).[1]

References

-

Standard Acylation Protocols: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[4][7] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

-

Green Chemistry Approaches: Tale, R. H., & Patil, A. D. (2011).[1] A novel, efficient and eco-friendly procedure for the synthesis of N-chloroacetyl derivatives of amines and amino acids.[8] Journal of Chemical Sciences. Link[1]

-

Coupling Agents for Hindered Amines: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

-

Safety Data: PubChem. Chloroacetyl Chloride - Compound Summary. Link

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents [patents.google.com]

- 4. peptide.com [peptide.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. bachem.com [bachem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N,N-bis(2-cyanoethyl)acetamide

Topic: Optimizing Yield of 2-chloro-N,N-bis(2-cyanoethyl)acetamide Synthesis Content Type: Technical Support Center Guide

Welcome to the Advanced Synthesis Support Module. This guide is designed for researchers and process chemists optimizing the acylation of 3,3'-iminodipropionitrile (bis(2-cyanoethyl)amine) with chloroacetyl chloride. The protocol below prioritizes yield maximization (>90%), impurity profile control, and scalability.

Part 1: The "Gold Standard" Protocol

Objective: Synthesis of 2-chloro-N,N-bis(2-cyanoethyl)acetamide via anhydrous N-acylation. Reaction Class: Nucleophilic Acyl Substitution.[1]

Core Logic & Causality

-

Anhydrous Conditions: Chloroacetyl chloride is highly moisture-sensitive. Hydrolysis yields chloroacetic acid, which drastically reduces yield and complicates purification.

-

Base Selection: A tertiary amine base (Triethylamine or Pyridine) is non-negotiable to scavenge the HCl byproduct. Unneutralized HCl will protonate the starting amine, rendering it non-nucleophilic and stalling the reaction.

-

Temperature Control: The reaction is exothermic. High temperatures (>10°C during addition) promote side reactions, including the potential hydrolysis of the cyano groups or polymerization.

Step-by-Step Methodology

Reagents:

-

Bis(2-cyanoethyl)amine (1.0 equiv)

-

Triethylamine (TEA) (1.5 equiv) [Alternative: Pyridine]

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) [Anhydrous]

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Charge the flask with Bis(2-cyanoethyl)amine and anhydrous DCM (concentration ~0.5 M).

-

Base Addition: Add Triethylamine (TEA) in one portion. Cool the mixture to 0°C using an ice/salt bath.

-

Acylation (Critical Step): Dilute Chloroacetyl chloride in a small volume of DCM. Add this solution dropwise over 30–60 minutes.

-

Control Point: Maintain internal temperature <5°C. Rapid addition causes local overheating and darkens the reaction mixture (tar formation).

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

-

Validation: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the amine peak.

-

-

Quench & Workup:

-

Cool back to 0°C. Quench with cold saturated NaHCO₃ solution (pH ~8).

-

Separate phases.[3] Extract aqueous layer 2x with DCM.

-

Wash combined organics with 1M HCl (to remove excess TEA), then Brine.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from MTBE/Hexane or Isopropanol if necessary.

Part 2: Troubleshooting Guide (Q&A)

Issue: Low Yield (<60%)

Q: I am observing significant starting material remaining despite adding excess acyl chloride. Why? A: This is typically a "Stalled Nucleophile" issue caused by insufficient base or moisture contamination.

-

Mechanism: As the reaction proceeds, HCl is generated.[1] If your base (TEA) is wet or insufficient, the HCl protonates your starting amine (Bis(2-cyanoethyl)amine). The protonated amine (

) is not nucleophilic and cannot react with the acyl chloride. -

Solution: Ensure you are using at least 1.2–1.5 equivalents of base. Dry your base over KOH pellets if unsure of its quality.

Q: My acyl chloride seems to have degraded. How do I check? A: Chloroacetyl chloride hydrolyzes rapidly in moist air to chloroacetic acid.

-

Diagnostic: Check the refractive index or run a quick NMR of the reagent. If you see a broad singlet around 10–12 ppm (carboxylic acid proton), your reagent is hydrolyzed. Distill the acid chloride before use.

Issue: Impurities & Coloration

Q: The reaction mixture turned dark brown/black. Is the product ruined? A: Dark coloration usually indicates an uncontrolled exotherm or polymerization.

-

Cause: Adding the acid chloride too fast generates heat, which can degrade the labile chloro-group or attack the nitrile functionality.

-

Remedy: Treat with activated charcoal during the recrystallization step. In the future, strictly control addition rate to keep Temp <5°C.

Q: I see a "double addition" impurity or dimer. What is this? A: While rare with secondary amines, the highly reactive chloro-group on the product can essentially alkylate another equivalent of amine if the reaction is too hot or the stoichiometry is off (though sterics usually prevent this).

-

Prevention: Keep the acyl chloride in slight excess (1.1–1.2 eq) to ensure the amine reacts with the carbonyl carbon, not the alkyl chloride carbon.

Issue: Workup Difficulties

Q: I have a persistent emulsion during the aqueous extraction. A: The cyanoethyl groups make the molecule somewhat amphiphilic.

-

Fix: Add solid NaCl to saturate the aqueous phase (Salting Out). If that fails, filter the biphasic mixture through a pad of Celite to break the surface tension stabilizing the emulsion.

Part 3: Visualization & Data

Workflow Diagram

Caption: Optimized workflow for the synthesis of 2-chloro-N,N-bis(2-cyanoethyl)acetamide emphasizing temperature control.

Solvent & Base Selection Matrix

| Solvent | Base | Suitability | Notes |

| DCM | TEA | High | Standard. Good solubility, easy workup. |

| EtOAc | Pyridine | High | Pyridine acts as catalyst & base.[4] Cleaner profile. |

| THF | TEA | Moderate | TEA-HCl salts precipitate, which can thicken the slurry. |

| Water | K₂CO₃ | Low | "Schotten-Baumann" conditions.[4] High risk of acyl chloride hydrolysis. |

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use the Schotten-Baumann method (aqueous NaOH/DCM biphasic system)? A: While possible, it is not recommended for high yields. Chloroacetyl chloride is one of the more reactive acid chlorides and hydrolyzes rapidly in water. If you must use this method, use a large excess of the acid chloride (2.0 eq) and keep the temperature strictly at -5°C to 0°C.

Q: Are there specific safety concerns with the cyanoethyl groups? A: Yes. While stable under these acylation conditions, avoid strong acids (conc. H₂SO₄) or strong bases (NaOH) at high temperatures during waste disposal, as this can hydrolyze the nitriles to carboxylic acids or release ammonia. Always treat the chloroacetyl chloride as a severe lachrymator and skin corrosive.